2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate is a fluorinated organic compound with the molecular formula C10H7F3N2O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate typically involves the reaction of 2-cyanophenyl isocyanate with 2,2,2-trifluoroethanol. This reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process often includes purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Another fluorinated compound with similar applications in organic synthesis.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a trifluoroethylating agent in various chemical reactions.
Uniqueness
2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate stands out due to its specific combination of a trifluoroethyl group and a cyanophenyl moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high metabolic stability and specific interactions with biological targets .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-4-2-1-3-7(8)5-14/h1-4H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYQAFBHFCLZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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